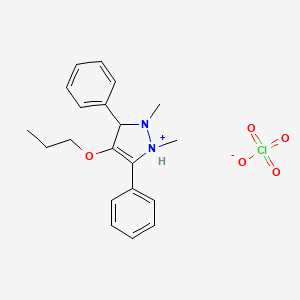![molecular formula C12H9ClN2 B14596560 2-Chloro-1-methyl-1h-pyrido[2,3-b]indole CAS No. 59715-29-6](/img/structure/B14596560.png)
2-Chloro-1-methyl-1h-pyrido[2,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-methyl-1h-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of 2-Chloro-1-methyl-1h-pyrido[2,3-b]indole can be achieved through several synthetic routes. One common method involves the construction of the pyridine ring from 2-amino-3-substituted indole derivatives . Another approach is the synthesis of the pyrrole ring via cross-coupling between an appropriately substituted pyridine and aniline derivatives . Industrial production methods often involve the use of polymeric catalysts to enhance the yield and efficiency of the synthesis .
Analyse Chemischer Reaktionen
2-Chloro-1-methyl-1h-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and ammonium acetate . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-methyl-1h-pyrido[2,3-b]indole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Chloro-1-methyl-1h-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the cysteine/glutamate amino acid transporter system, which blocks glutathione synthesis and maintains the reactive oxygen species balance in the body . This mechanism is crucial for its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-methyl-1h-pyrido[2,3-b]indole can be compared with other similar compounds, such as:
Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate: This compound has a similar core structure but different functional groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Eigenschaften
CAS-Nummer |
59715-29-6 |
|---|---|
Molekularformel |
C12H9ClN2 |
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
2-chloro-1-methylpyrido[2,3-b]indole |
InChI |
InChI=1S/C12H9ClN2/c1-15-11(13)7-6-9-8-4-2-3-5-10(8)14-12(9)15/h2-7H,1H3 |
InChI-Schlüssel |
MWEIHQRCXLYWOI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=C2C1=NC3=CC=CC=C23)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)
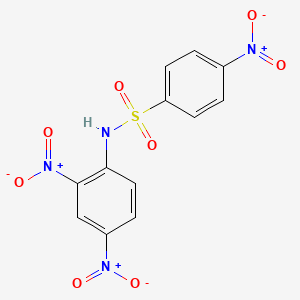
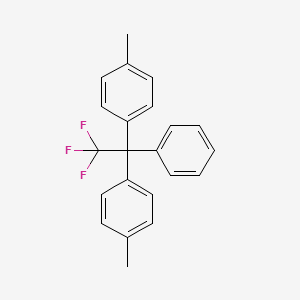
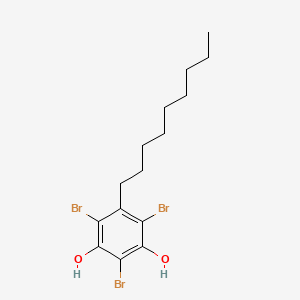
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
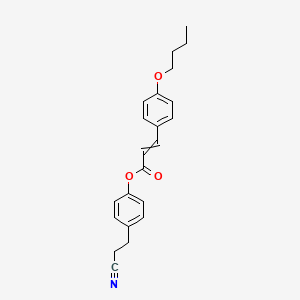
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)


